molecular formula C11H13ClN2O3 B11021321 N-butyl-2-chloro-4-nitrobenzamide

N-butyl-2-chloro-4-nitrobenzamide

Cat. No.: B11021321
M. Wt: 256.68 g/mol
InChI Key: XPHLUZMYDJXHSX-UHFFFAOYSA-N
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Description

N-butyl-2-chloro-4-nitrobenzamide is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of benzamide, characterized by the presence of a butyl group, a chlorine atom, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-2-chloro-4-nitrobenzamide can be synthesized through the direct condensation of 2-chloro-4-nitrobenzoic acid with n-butylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate the use of catalysts to enhance reaction efficiency and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Scientific Research Applications

N-butyl-2-chloro-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-chloro-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

N-butyl-2-chloro-4-nitrobenzamide

InChI

InChI=1S/C11H13ClN2O3/c1-2-3-6-13-11(15)9-5-4-8(14(16)17)7-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,13,15)

InChI Key

XPHLUZMYDJXHSX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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